3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring in the purine backbone is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Dual-Target Directed Ligands
Compounds such as 3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been explored as dual-target-directed ligands, integrating adenosine receptor antagonistic activity with the blockade of monoamine oxidase B (MAO-B). This dual functionality is significant in the development of therapeutic agents for neurodegenerative diseases like Parkinson's disease. By systematically modifying the tricyclic structures based on a xanthine core and attaching various substituted benzyl moieties, researchers have developed potent ligands with high selectivity towards their target receptors and enzymes. This approach not only provides symptomatic relief but may also offer disease-modifying effects for neurodegenerative conditions (Załuski et al., 2019).
Antidepressant and Anxiolytic Agents
Another area of research involves the synthesis and evaluation of derivatives of this compound for their potential as antidepressant and anxiolytic agents. The modification of the imidazo[2,1-f]purine-2,4-dione scaffold, by incorporating 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl groups, has led to the identification of potent serotonin (5-HT1A/5-HT7) receptor ligands. These compounds exhibit weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A, making them promising candidates for the treatment of depression and anxiety disorders. Preliminary pharmacological in vivo studies have demonstrated potential antidepressant effects in animal models, indicating the therapeutic potential of these derivatives (Zagórska et al., 2016).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant activity of imidazo[2,1-f]purine derivatives. By synthesizing and testing various analogs, scientists aim to identify compounds with potent anticonvulsant properties that could be further developed into therapeutic agents for managing seizure disorders. The exploration of these compounds involves understanding their interaction with biological systems and evaluating their efficacy in preclinical models (Kelley et al., 1995).
Metabolic Profiling
Understanding the metabolic profile of compounds like this compound is crucial for assessing their pharmacokinetics and potential impact on efficacy, safety, and elimination. In vitro studies using liver microsomes from rats and humans have shed light on the metabolic pathways of such compounds, providing valuable insights into their biotransformation and the formation of metabolites. This information is essential for predicting drug interactions, optimizing dosing regimens, and ensuring the safe use of these compounds in therapeutic settings (Cardoso et al., 2019).
Orientations Futures
The study of novel purine derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic use .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-4-9-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-7-5-6-8-14(13)20/h5-8,10H,4,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQSWVBOVLPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.